N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide
Description
N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-c]pyridine core, which is a fused heterocyclic system, along with a benzyl group, a cyclobutyl group, and a hydroxyethyl moiety.
Properties
IUPAC Name |
N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-14-18(16-7-4-8-16)23(13-15-5-2-1-3-6-15)21(25)19-20-17(9-11-22-19)10-12-26-20/h1-3,5-6,9-12,16,18,24H,4,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGIGMAXPXACGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)N(CC2=CC=CC=C2)C(=O)C3=NC=CC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core, which can be synthesized through various methods such as cyclization reactions involving pyridine and thiophene derivatives. The introduction of the benzyl group can be achieved through benzylation reactions using benzyl halides in the presence of a base. The cyclobutyl group can be introduced via cycloaddition reactions or through the use of cyclobutyl halides. The hydroxyethyl moiety is often introduced through hydroxylation reactions or by using hydroxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing catalytic processes to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[2,3-c]pyridine cores, such as ticlopidine and clopidogrel, which are known for their antiplatelet activity.
Benzyl Derivatives: Compounds containing benzyl groups, such as benzylpenicillin, which is an antibiotic.
Cyclobutyl Derivatives: Compounds with cyclobutyl groups, such as cyclobutylamine, which is used in organic synthesis.
Uniqueness
N-benzyl-N-(1-cyclobutyl-2-hydroxyethyl)thieno[2,3-c]pyridine-7-carboxamide is unique due to its combination of functional groups and the thieno[2,3-c]pyridine core This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
